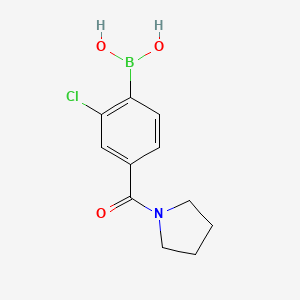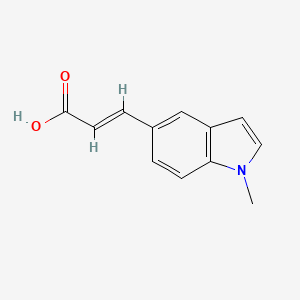![molecular formula C10H10N2O2 B3240988 Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1450658-21-5](/img/structure/B3240988.png)
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Descripción general
Descripción
“Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . The molecular formula is C9H8N2O2 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” consists of a pyrrole ring fused to a pyridine . The average mass is 132.163 Da and the monoisotopic mass is 132.068741 Da .Physical And Chemical Properties Analysis
“Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is a solid compound . The InChI code is 1S/C9H8N2O2/c1-13-9(12)7-3-5-11-8-6(7)2-4-10-8/h2-5H,1H3,(H,10,11) .Aplicaciones Científicas De Investigación
Antibacterial Activity
A study by Toja et al. (1986) on pyrrolopyridine analogs of nalidixic acid, including pyrrolo[2,3-b]pyridines, revealed that one compound demonstrated antibacterial activity in vitro. This suggests potential applications of Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in developing antibacterial agents (Toja et al., 1986).
Antitumor Activity
Carbone et al. (2013) synthesized nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and examined their biological effects in models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. The compounds exhibited inhibitory effects on DMPM cell proliferation and induced caspase-dependent apoptotic responses. This indicates potential antitumor applications for Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate derivatives (Carbone et al., 2013).
Synthesis of Novel Compounds
Moloney (2001) and Kaigorodova et al. (2004) explored the synthesis of various pyrrolopyridine and thienopyridine derivatives, indicating the role of Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in the synthesis of novel organic compounds with potential pharmaceutical applications. These studies demonstrate the versatility of Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in organic synthesis and its potential as a building block for diverse chemical compounds (Moloney, 2001) (Kaigorodova et al., 2004).
Direcciones Futuras
The future directions of research on “Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” and its derivatives could involve further exploration of their potential in cancer therapy, given their activities against FGFR1, 2, and 3 . More research is needed to fully understand their synthesis, chemical reactions, mechanism of action, and safety profile.
Propiedades
IUPAC Name |
methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-8(10(13)14-2)7-4-3-5-11-9(7)12-6/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTBHVBYBJAHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3240910.png)




![N-[9-[3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3240952.png)






